Octahydro-2H-quinolizin-1-ylmethanol
Description
Overview of Quinolizidine (B1214090) Alkaloids as Natural Products
Quinolizidine alkaloids (QAs) are a class of naturally occurring nitrogen-containing compounds produced as specialized metabolites in various plants and even some animals like frogs and sponges. acs.orgnih.gov They are particularly prevalent in the plant family Leguminosae (Fabaceae), with significant occurrences in genera such as Lupinus, Genista, Cytisus, and Sophora. nih.govnih.gov These compounds are biosynthesized from the amino acid L-lysine. acs.orgnih.gov The biosynthesis begins with the decarboxylation of L-lysine to form cadaverine (B124047), which then undergoes cyclization to form the characteristic quinolizidine ring structure. nih.govfrontiersin.org
In their natural plant hosts, QAs are thought to play a crucial defensive role. Their bitter taste and toxicity can deter herbivores and protect against insect pests and diseases. acs.orgnih.gov The concentration of these alkaloids is often highest in the seeds and can also accumulate in the peripheral parts of the plant, including the bark, root, fruit, and leaf epidermis. acs.orgnih.gov
Classification and Structural Diversity of Quinolizidine Alkaloids
The structural diversity of quinolizidine alkaloids is vast, with over 200 known compounds. wikipedia.org They are classified based on their core skeletal structure, which can be built from one or two quinolizidine moieties. acs.orgnih.gov The major structural types of quinolizidine alkaloids include:
Lupinine (B175516) type : These are characterized by a simple, substituted fused bicycle quinolizidine structure. Lupinine itself is a primary example, and Octahydro-2H-quinolizin-1-ylmethanol falls under this classification. acs.orgwikipedia.org
Sparteine (B1682161) and Lupanine (B156748) types : These are bridged tetracyclic structures and are abundant in the genus Lupinus. acs.orgnih.gov
Matrine type : These are fused tetracyclic alkaloids formed by two quinolizidine moieties. acs.orgnih.gov
α-Pyridone type : This group includes compounds like anagyrine (B1206953) and cytisine. wikipedia.org
Camoensine type : A smaller group of related structures. wikipedia.org
Ormosanine type : Another distinct structural class. wikipedia.org
The table below summarizes the main structural types of quinolizidine alkaloids.
| Structural Type | Key Structural Feature | Example Compounds |
| Lupinine | Fused bicyclic | Lupinine, Epi-Lupinine |
| Sparteine | Bridged tetracyclic | Sparteine, Angustifoline |
| Lupanine | Bridged tetracyclic | Lupanine, 13α-hydroxylupanine |
| Matrine | Fused tetracyclic | Matrine |
| α-Pyridone | Contains an α-pyridone ring | Anagyrine, Cytisine |
| Camoensine | Distinct bicyclic structure | Camoensine |
| Ormosanine | Complex multi-ring structure | Ormosanine |
Historical Context of Research on this compound and its Stereoisomers
The study of quinolizidine alkaloids dates back to the early 20th century, with sparteine and lupinine being among the first to be isolated from the leaves and stems of Lupinus luteus. acs.orgnih.gov As this compound is a derivative of lupinine, its history is intrinsically linked to the broader research on lupin alkaloids.
Lupinine is considered an elementary representative of the quinolizidine alkaloid group. nih.gov Research into its derivatives has been stimulated by the search for new biologically active substances. nih.gov The chemical structure of this compound contains chiral centers, meaning it can exist in different spatial configurations known as stereoisomers. Much of the research has focused on the synthesis and characterization of these specific isomers.
For example, different stereoisomers are identified with specific CAS numbers and descriptors:
(+/-)-Octahydro-2H-quinolizin-1-ylmethanol (CAS Number: 10159-79-2) chemicalbook.com
(1R,9aR)-octahydro-2H-quinolizin-1-ylmethanol (CAS Number: 10248-30-3), which corresponds to (-)-Lupinine. chemicalbook.com
2H-Quinolizine-1-methanol, octahydro-, (1S-cis)- (CID 6432467), also known as Epi-Lupinine. nih.gov
The synthesis of these stereoisomers has been a key area of investigation. For instance, the synthesis of derivatives often starts from a known stereoisomer of lupinine. nih.gov The development of chromatographic and spectroscopic techniques has been crucial in isolating and identifying the various naturally occurring quinolizidine alkaloids and their synthetic derivatives, allowing for a deeper understanding of their stereochemistry. acs.orgnih.gov
The table below outlines some of the key identifiers for this compound and a related stereoisomer.
| Compound Name/Synonym | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 10159-79-2 chemicalbook.com | C10H19NO | 169.26 g/mol nih.gov |
| (1R,9aR)-octahydro-2H-quinolizin-1-ylmethanol | 10248-30-3 chemicalbook.com | C10H19NO | 169.26 g/mol |
| Epi-Lupinine ((1S-cis)-isomer) | Not specified | C10H19NO nih.gov | 169.26 g/mol nih.gov |
| Octahydro-2H-quinolizine-2-methanol | 4968-90-5 nih.gov | C10H19NO nih.gov | 169.26 g/mol nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVAWXXJVMJBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304925, DTXSID80871679 | |
| Record name | (Octahydro-2H-quinolizin-1-yl)methanol | |
| Source | EPA DSSTox | |
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| Record name | CERAPP_61140 | |
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Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10159-79-2, 10248-30-3 | |
| Record name | 10159-79-2 | |
| Source | DTP/NCI | |
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| Record name | (Octahydro-2H-quinolizin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Occurrence and Chemotaxonomy of Quinolizidine Alkaloid Producing Organisms
Plant Sources: Emphasis on Lupinus Species and Leguminosae
The primary sources of Octahydro-2H-quinolizin-1-ylmethanol are plants belonging to the Leguminosae (Fabaceae) family, one of the largest and most economically important plant families. wikipedia.orgnih.gov Within this family, the genus Lupinus, commonly known as lupins, is a particularly rich source of this and other quinolizidine (B1214090) alkaloids. wikipedia.orgwikipedia.org
Lupinine (B175516) was one of the first quinolizidine alkaloids to be isolated, originally extracted from the leaves and stems of yellow lupin (Lupinus luteus). acs.org It has since been identified in numerous other Lupinus species, including Lupinus albus (white lupin) and Lupinus angustifolius (narrow-leafed lupin). nih.govnih.gov The alkaloid profile, including the presence and concentration of Lupinine, can vary significantly between different species and even between different genotypes of the same species, making it a useful tool for chemotaxonomy. acs.org
The occurrence of this compound is not limited to the Lupinus genus. It has also been identified in other genera within the Leguminosae family, such as Calia and members of the tribe Genisteae. nih.govlktlabs.com
Table 1: Occurrence of this compound (Lupinine) in Select Plant Species
| Family | Genus | Species | Common Name | Reference(s) |
| Leguminosae (Fabaceae) | Lupinus | L. luteus | Yellow Lupin | acs.org |
| Leguminosae (Fabaceae) | Lupinus | L. albus | White Lupin | nih.gov |
| Leguminosae (Fabaceae) | Lupinus | L. angustifolius | Narrow-leafed Lupin | nih.gov |
| Leguminosae (Fabaceae) | Lupinus | L. aschenbornii | - | scielo.br |
| Leguminosae (Fabaceae) | Calia | - | - | lktlabs.com |
| Leguminosae (Fabaceae) | Loranthus | L. micranthus | Eastern Nigeria Mistletoe | lktlabs.com |
Animal Sources: Amphibians and Marine Organisms
While quinolizidine alkaloids are predominantly associated with the plant kingdom, structurally complex derivatives have been identified in a variety of animal sources. nih.gov These include marine sponges and certain amphibians. nih.govbenthamdirect.com
Marine sponges of the genera Petrosia and Xestospongia have been found to contain a series of macrocyclic bisquinolizidine alkaloids, such as petrosins and xestospongins. nih.gov These compounds are formed from the union of two quinolizidine units. nih.gov Similarly, unique quinolizidine alkaloids have been isolated from the skin of frogs, particularly from the families Dendrobatidae and Mantellidae. nih.gov
However, it is important to note that the compounds found in these marine and amphibian sources are typically complex, macrocyclic, or otherwise modified structures. The direct isolation of the simpler bicyclic alkaloid, this compound, from animal sources has not been widely reported in the surveyed literature. nih.gov
Distribution Patterns of Quinolizidine Alkaloids in Different Plant Parts
The biosynthesis and accumulation of this compound and other quinolizidine alkaloids are not uniform throughout the plant. The primary site of synthesis for most of these alkaloids in legumes is in the green, aerial parts of the plant, specifically within the chloroplasts of leaves and stems. acs.orgnih.gov From there, they are transported via the phloem to other plant organs for storage. acs.orgnih.gov
The distribution is strategic, often linked to the plant's defense mechanisms. Organs that are crucial for survival and reproduction tend to have the highest concentrations. acs.org
Seeds: Seeds are major accumulation sites, where alkaloid levels can be exceptionally high, sometimes reaching up to 3-4% of their dry weight. acs.orgresearchgate.net This high concentration serves as a potent defense against herbivores and pathogens. acs.org
Leaves and Stems: As the primary sites of biosynthesis, leaves and stems maintain significant levels of these alkaloids. acs.orgscielo.br The epidermis of the leaves, in particular, has been identified as a major site of accumulation for certain esterified versions of QAs. nih.gov
Flowers and Pods: These reproductive organs also store high amounts of defensive alkaloids to protect against predation. acs.orgscielo.br
Roots: While alkaloids are transported throughout the plant, roots generally show lower concentrations compared to the aerial parts and seeds. nih.govscielo.br
The specific concentration and profile of alkaloids, including this compound, can differ based on the plant species, age, and environmental conditions. scielo.brresearchgate.net For example, in Lupinus aschenbornii, the total quinolizidine alkaloid content was found to be highest in the seeds, followed by flowers, leaves, stems, and pods, with roots showing no significant accumulation. scielo.br
Table 2: General Distribution of Quinolizidine Alkaloids in Producing Legumes
| Plant Part | Relative Alkaloid Concentration | Primary Function | Reference(s) |
| Seeds | Very High | Defense, Reproduction | acs.orgresearchgate.net |
| Flowers | High | Defense, Reproduction | acs.orgscielo.br |
| Leaves | High | Biosynthesis, Defense | acs.orgnih.gov |
| Pods | Medium to High | Defense | scielo.br |
| Stems | Medium | Biosynthesis, Transport | scielo.br |
| Roots | Low to None | Storage (minor) | nih.govscielo.br |
Biosynthetic Pathways of Quinolizidine Alkaloids
Precursor Utilization: L-Lysine and Cadaverine (B124047) in Quinolizidine (B1214090) Biosynthesis
The biosynthesis of all quinolizidine alkaloids (QAs) commences with the amino acid L-lysine. rsc.orgnih.gov Through the process of decarboxylation, L-lysine is converted into cadaverine. nih.govfrontiersin.org This initial step is a critical commitment to the QA pathway. nih.govnih.gov Tracer experiments using labeled precursors have confirmed that L-lysine is the primary building block. nih.govfrontiersin.org
Feeding studies have demonstrated that three molecules of L-lysine are incorporated into the tetracyclic QA skeleton, such as that of sparteine (B1682161). rsc.org These studies suggest that the pathway proceeds via a symmetrical C5 intermediate derived from L-lysine. rsc.org The conversion of L-lysine to cadaverine is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). rsc.orgnih.govnih.gov This enzyme plays a pivotal role in channeling primary metabolism towards the production of these specialized secondary metabolites. nih.gov
The resulting cadaverine then serves as the direct precursor for the formation of the characteristic piperidine (B6355638) rings found in quinolizidine alkaloids. nih.govfrontiersin.org The entire carbon skeleton of the bicyclic QA lupinine (B175516), for instance, is derived from L-lysine through the intermediate cadaverine. rsc.org
Enzymatic Steps and Catalytic Mechanisms in Quinolizidine Ring Formation
While the complete enzymatic cascade for quinolizidine alkaloid biosynthesis is not yet fully elucidated, key enzymatic steps have been identified. rsc.orgrsc.orgku.dk The pathway from L-lysine to the core quinolizidine structure involves several crucial transformations.
The first committed step is the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by lysine decarboxylase (LDC) . nih.govnih.gov LDC is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. rsc.org The proposed mechanism involves a conventional PLP-dependent decarboxylation where the configuration at the C2 position of L-lysine is retained in the resulting cadaverine. rsc.org
Following its formation, cadaverine undergoes oxidative deamination to yield 5-aminopentanal (B1222117). nih.govnih.gov This step is putatively catalyzed by a copper amine oxidase (CAO) . nih.govnih.govmdpi.com The 5-aminopentanal then spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. nih.govnih.gov This intermediate is a central precursor for the formation of both bicyclic and tetracyclic quinolizidine alkaloids. mdpi.com
The formation of the quinolizidine ring itself is thought to involve the dimerization of Δ¹-piperideine. rsc.org An aldol-like coupling between two tautomers of the piperideine cation is a key proposed step. acs.org This dimerization is stereoselective. acs.org Subsequent hydrolysis of an imine group, another oxidative deamination, and the formation of a new Schiff base lead to the quinolizidine core. rsc.org While the involvement of specific enzymes in these latter steps is highly likely to ensure stereochemical control, they have not yet been fully characterized. rsc.orgrsc.org
| Enzyme | Substrate | Product | Reaction Type |
|---|---|---|---|
| Lysine Decarboxylase (LDC) | L-Lysine | Cadaverine | Decarboxylation |
| Copper Amine Oxidase (CAO) | Cadaverine | 5-Aminopentanal | Oxidative Deamination |
| (Spontaneous) | 5-Aminopentanal | Δ¹-Piperideine | Cyclization (Schiff base formation) |
Diversification of Quinolizidine Alkaloid Skeletons: Dehydrogenation, Oxygenation, and Esterification Processes
Once the basic bicyclic, tricyclic, or tetracyclic quinolizidine skeletons are formed, they undergo a variety of "tailoring" reactions to produce the vast array of over 170 known QAs. rsc.orgresearchgate.net These modifications include dehydrogenation, oxygenation, hydroxylation, and esterification. nih.govfrontiersin.orgmdpi.comresearchgate.net These enzymatic modifications are responsible for the chemodiversity observed within this class of alkaloids. mdpi.com
Dehydrogenation: The introduction of double bonds into the ring system leads to compounds like dehydrosparteine. nih.gov
Oxygenation/Hydroxylation: The addition of hydroxyl or keto groups creates derivatives such as lupanine (B156748), multiflorine, and 13α-hydroxylupanine. nih.govnih.govmdpi.com For example, lupanine is an oxidized form of sparteine.
Esterification: The hydroxylated alkaloids can be further modified by esterification. nih.govfrontiersin.orgresearchgate.net Acyltransferases catalyze the transfer of acyl groups from donors like tigloyl-CoA to the alkaloid skeleton. nih.govmdpi.com An example is the enzyme tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT), which is involved in the formation of QA esters. nih.govmdpi.comresearchgate.net These esters are often considered the final products of the biosynthetic pathway and are stored in the plant. nih.govfrontiersin.org
These modifications can significantly alter the biological properties of the alkaloids. The specific pattern of modification is often species-dependent, leading to unique alkaloid profiles in different plants. mdpi.com
Hypotheses and Elucidation of Quinolizidine Alkaloid Pathways
Despite decades of research, the complete biosynthetic pathway for quinolizidine alkaloids remains to be fully elucidated. rsc.orgrsc.orgku.dk Much of the current understanding is based on precursor feeding studies and the characterization of a few key enzymes. rsc.orgrsc.org Several biosynthetic hypotheses have been proposed over the years to explain the formation of the complex tetracyclic structures from three cadaverine units. rsc.orgrsc.org
One of the preferred hypotheses that aligns with precursor feeding data involves a series of reactions including Schiff base formations, aldol-type reactions, hydrolysis, and oxidative deamination. rsc.orgnih.gov A diiminium cation has been proposed as a key intermediate in the formation of tetracyclic alkaloids like sparteine. nih.govmdpi.com
The elucidation of the pathway is hampered by the fact that only a few of the enzymes involved have been discovered and characterized at the molecular level. rsc.orgrsc.orgacs.org To date, lysine decarboxylase (LDC) and some acyltransferases are among the best-studied enzymes in the pathway. rsc.orgnih.gov The identification and characterization of the remaining enzymes, particularly those responsible for the stereoselective formation of the ring systems, are major goals for future research. rsc.orgrsc.org
Synthetic Methodologies for Octahydro 2h Quinolizin 1 Ylmethanol and Its Analogues
Total Synthesis Approaches to the Quinolizidine (B1214090) Core System
The construction of the quinolizidine skeleton, the fundamental framework of octahydro-2H-quinolizin-1-ylmethanol, has been approached through numerous strategies. Early total syntheses often focused on racemic routes, with the first racemic total synthesis of lupinine (B175516), a diastereomer of this compound, being accomplished in 1937. wikipedia.org Since then, a variety of methods have been developed, ranging from classical cyclization reactions to more modern and efficient cascade processes.
One prominent strategy involves the biomimetic synthesis of the quinolizidine core. The biosynthesis of quinolizidine alkaloids originates from L-lysine, which is converted to cadaverine (B124047). wikipedia.orgnih.govrsc.org Oxidative deamination of cadaverine followed by cyclization forms the key intermediate, Δ¹-piperideine. nih.govrsc.org The dimerization and subsequent cyclization of this intermediate lead to the formation of the quinolizidine skeleton. wikipedia.orgrsc.org Inspired by this natural pathway, synthetic chemists have developed biomimetic approaches that utilize similar intermediates to construct the quinolizidine ring system.
A notable strategy for the synthesis of quinolizidine skeletons involves a reductive cyclization via acylpyridinium cations. This method has been successfully applied to the concise total syntheses of quinolizidines 207I and 1-epi-207I without the need for protecting groups. nih.gov The reaction tolerates various functional groups and can be performed in a one-pot fashion to yield the bicyclic system. nih.gov
Enantioselective Synthesis Strategies
Given the chiral nature of this compound and its analogues, enantioselective synthesis is of paramount importance. The biological activity of these alkaloids is often dependent on their specific stereochemistry. wikipedia.org Strategies to achieve enantioselectivity can be broadly categorized into the use of chiral precursors and auxiliaries, and the application of asymmetric catalysis.
The use of starting materials from the "chiral pool" is a common and effective strategy for the enantioselective synthesis of quinolizidine alkaloids. nih.gov Naturally occurring chiral molecules such as amino acids, carbohydrates, and terpenes serve as convenient starting points, providing a pre-existing stereocenter that can direct the stereochemical outcome of subsequent reactions. nih.govnih.gov For example, L-lysine is the natural precursor for the biosynthesis of quinolizidine alkaloids and has been utilized in synthetic efforts. wikipedia.orgnih.govrsc.org
Chiral auxiliaries are another powerful tool for inducing stereoselectivity. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemistry of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including Evans oxazolidinones, Corey's chiral auxiliaries, and Oppolzer's camphorsultam. nih.govresearchgate.net These auxiliaries can direct alkylation, aldol, and Diels-Alder reactions with high levels of diastereoselectivity. researchgate.net In the context of quinolizidine synthesis, chiral auxiliaries can be used to control the stereochemistry of key bond-forming steps, leading to the desired enantiomer of the target molecule.
Asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral molecules. acs.org This strategy employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Various types of asymmetric catalysis have been applied to the synthesis of quinolizidine alkaloids.
Organocatalysis, which utilizes small organic molecules as catalysts, has proven to be a powerful tool. For example, an enantioselective intramolecular aza-Michael reaction catalyzed by a Jørgensen-type catalyst has been employed as the key step in the synthesis of several quinolizidine alkaloids, including (+)-myrtine, (−)-lupinine, and (+)-epiepiquinamide, affording the common precursor with high enantioselectivity. researchgate.net Proline and its derivatives are also effective organocatalysts for asymmetric reactions, such as the intramolecular Mannich reaction used in the concise synthesis of (+)-epilupinine.
Transition metal catalysis has also been instrumental in the asymmetric synthesis of quinolizidines. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. For instance, a rhodium(III)-catalyzed C-H functionalization strategy has been developed for the synthesis of nih.govmdpi.com-bicyclic heterocycles with a ring-junction nitrogen.
The following table summarizes selected enantioselective synthetic approaches to quinolizidine alkaloids, highlighting the method, key reaction, and achieved stereoselectivity.
Table 1: Selected Enantioselective Syntheses of Quinolizidine Alkaloids
| Alkaloid | Key Strategy | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| (-)-Lupinine | Double Mitsunobu Reaction | Not Applicable | - | wikipedia.org |
| (-)-Lupinine | Sequential Ring-Closures | Enantiopure tertiary dibenzylamine | >99:1 dr | rsc.org |
| (+)-Epilupinine | Intramolecular Mannich Reaction | L-proline cesium salt | High e.e. | |
| (+)-Myrtine, (-)-Lupinine, (+)-Epiepiquinamide | Intramolecular aza-Michael Reaction | Jørgensen catalyst I | High e.e. | researchgate.net |
Key Synthetic Intermediates and Their Reactivity Profiles (e.g., Enaminones, Thiolactams, Vinylogous Urethanes)
Certain classes of organic compounds serve as versatile and highly reactive intermediates in the synthesis of quinolizidine alkaloids. These intermediates possess unique reactivity profiles that allow for the efficient construction of the bicyclic ring system.
Enaminones are β-amino-α,β-unsaturated carbonyl compounds that exhibit ambident nucleophilic and electrophilic character. psu.edu This dual reactivity makes them powerful building blocks in alkaloid synthesis. psu.edu They can act as nucleophiles at the nitrogen atom or the β-carbon, and as electrophiles at the carbonyl carbon or through conjugate addition. psu.edu This versatility allows for their use in a variety of annulation strategies to form indolizidine and quinolizidine ring systems. psu.edu For example, the reduction of the C=C double bond of a bicyclic vinylogous cyanamide (B42294), a type of enaminone, can lead to diastereoisomeric cyanoquinolizidines. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.
Thiolactams are cyclic thioamides that serve as valuable precursors to enaminones and other key intermediates in alkaloid synthesis. They can be prepared by the thionation of the corresponding lactams. google.com The sulfur atom in thiolactams can be activated and extruded in reactions such as the Eschenmoser sulfide (B99878) contraction, providing a route to enaminones. Thiolactams themselves can also undergo various transformations, making them useful synthons in the construction of nitrogen-containing heterocycles. psu.eduresearchgate.net
Vinylogous urethanes are another class of important intermediates. Their reactivity is similar to that of enaminones, and they can participate in cyclization reactions to form heterocyclic systems. The presence of the urethane (B1682113) functionality can influence the stereochemical course of reactions, providing a handle for diastereoselective transformations. For instance, the reduction of the C=C bond in a chiral vinylogous urethane can proceed with high diastereoselectivity, controlled by a pre-existing stereocenter in the molecule. psu.edu
The following table provides an overview of the reactivity of these key intermediates in the context of quinolizidine synthesis.
Table 2: Reactivity Profiles of Key Synthetic Intermediates
| Intermediate | Key Structural Feature | Reactivity Profile | Application in Quinolizidine Synthesis |
|---|---|---|---|
| Enaminones | N-C=C-C=O | Ambident nucleophile and electrophile | Annulation reactions, precursor to bicyclic systems |
| Thiolactams | Cyclic C(=S)-N | Precursor to enaminones, can be alkylated | Formation of key intermediates for cyclization |
| Vinylogous Urethanes | N-C=C-COOR | Nucleophilic and electrophilic character | Diastereoselective cyclization and reduction reactions |
Regioselective and Stereoselective Transformations (e.g., Reduction of Alkene Bonds, Cycloalkylation)
Achieving the desired regioselectivity and stereoselectivity in key transformations is critical for the successful synthesis of this compound and its analogues. The relative and absolute stereochemistry of the final product is determined by the stereochemical course of these reactions.
Reduction of Alkene Bonds: The reduction of carbon-carbon double bonds in cyclic precursors is a common strategy for establishing stereocenters in the quinolizidine core. The stereochemical outcome of these reductions can be influenced by several factors, including the choice of catalyst, the solvent, and the steric and electronic properties of the substrate. For example, the catalytic hydrogenation of a bicyclic vinylogous cyanamide over a platinum oxide catalyst in acetic acid can lead to the cis-hydrogenated product with high diastereoselectivity. In contrast, reduction with sodium cyanoborohydride at a lower pH may result in a mixture of diastereomers. psu.edu The stereoselective reduction of enaminones has also been explored, with catalytic hydrogenation often providing high levels of diastereoselectivity. acs.org
Cycloalkylation: Intramolecular cycloalkylation reactions are fundamental to the construction of the bicyclic quinolizidine framework. The stereochemical outcome of these cyclizations is often governed by the conformational preferences of the transition state. For instance, the cyclization of an aldehyde via an intramolecular Mannich reaction can proceed with high diastereoselectivity, leading to the formation of a cis-fused quinolizidine system. nih.gov The choice of catalyst and reaction conditions can play a crucial role in controlling the stereoselectivity of these cyclization reactions.
Development of Novel Methodologies for Quinolizidine Ring Systems
The quest for more efficient and versatile methods for the synthesis of quinolizidine alkaloids is an ongoing area of research. Novel synthetic strategies are continuously being developed to address the challenges associated with the construction of these complex molecules, particularly with regard to stereocontrol and step economy.
One innovative approach involves a double asymmetric intramolecular aza-Michael reaction of sulfinyl amines bearing a bis-enone moiety. This sequence, which proceeds with excellent yields and diastereocontrol, has been successfully applied to the total synthesis of the alkaloids lasubine I and myrtine. wikipedia.org
Another novel methodology utilizes a domino reaction initiated by a β-enaminone for the synthesis of indoloquinolizines and benzoquinolizines from acyclic precursors. researchgate.net This cerium(IV) ammonium (B1175870) nitrate-catalyzed multicomponent reaction generates two rings and creates two C-C and two C-N bonds in a single operation with high diastereoselectivity. researchgate.net The resulting fused quinolizine derivatives can then be reduced to the corresponding quinolizidines. researchgate.net
Furthermore, cascade reactions that mimic biosynthetic pathways are being explored to achieve highly efficient and stereoselective syntheses. nih.gov The development of new catalytic systems, including both organocatalysts and transition metal catalysts, continues to expand the toolbox available to synthetic chemists for the construction of complex nitrogen-containing heterocycles. researchgate.netnih.gov
Molecular Mechanisms of Action of Quinolizidine Alkaloids
Interaction with Cellular Membranes and Lipid Bilayers
Current scientific literature does not provide extensive details on the direct interactions of Octahydro-2H-quinolizin-1-ylmethanol with cellular membranes and lipid bilayers. The primary focus of research has been on its engagement with specific protein targets such as receptors and enzymes rather than on its direct physical effects on the lipid components of cell membranes.
Modulation of Ion Channels and Receptors
This compound has been shown to modulate the activity of certain neurotransmitter receptors, specifically acetylcholine (B1216132) receptors (AChRs). wikipedia.org Studies have demonstrated that this alkaloid has a binding affinity for both muscarinic and nicotinic acetylcholine receptors, which are crucial components in neurotransmission. wikipedia.orgbund.de
The interaction with these receptors is characterized by half-maximal inhibitory concentrations (IC50), which indicate the concentration of the alkaloid required to inhibit 50% of the receptor's activity. For nicotinic acetylcholine receptors, the IC50 value for lupinine (B175516) was found to be greater than 500 μM, suggesting a relatively weak interaction. wikipedia.orgbund.de In contrast, its affinity for muscarinic acetylcholine receptors is more pronounced, with a reported IC50 value of 190 μM. wikipedia.orgbund.de However, it has not yet been conclusively determined whether lupinine acts as an agonist or an antagonist at these receptors. wikipedia.org The binding to these receptors can lead to a disruption of normal neurotransmission. wikipedia.org
Influence on Enzyme Activity (e.g., Protein Kinases, Acetylcholinesterase)
A significant aspect of the molecular mechanism of this compound is its inhibitory effect on the enzyme acetylcholinesterase (AChE). wikipedia.orgncats.io This enzyme is critical for breaking down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the nerve signal.
Research on lupinine hydrochloride has established it as a reversible inhibitor of acetylcholinesterase. wikipedia.org The mechanism of inhibition is attributed to the structural similarity between lupinine and acetylcholine. At physiological pH, the amine group in the lupinine structure is protonated, giving it a positive charge. This allows it to engage in an ion-ion interaction with the anionic site within the active center gorge of the acetylcholinesterase enzyme, in a manner similar to the ammonium (B1175870) head of acetylcholine. wikipedia.org
Studies of similar reversible inhibitors suggest that the protonated amine group of lupinine enters the gorge of the active site in the vicinity of the Trp84 residue. wikipedia.org This forms an enzyme-sorption complex, which physically blocks the access of acetylcholine to the catalytic site. wikipedia.org By obstructing the substrate, lupinine decreases the rate of acetylcholine hydrolysis, leading to an accumulation of the neurotransmitter in the synapse and subsequent hyperstimulation of acetylcholine receptors. wikipedia.org The inhibition is reversible, as the effect was found not to be dependent on the incubation time. wikipedia.org
Cellular Pathway Perturbations (e.g., Cell Proliferation, Differentiation, Apoptosis, Migration)
The direct effects of this compound on key cellular pathways such as cell proliferation, differentiation, apoptosis, and migration in mammalian cells are not extensively documented. However, some studies indicate that lupinine does not exhibit cytotoxic effects, suggesting it may not strongly induce apoptosis or inhibit cell proliferation in the models tested. nih.gov While some related quinolizidine (B1214090) alkaloids have been investigated for potential anti-cancer properties possibly linked to pro-oxidant actions and apoptosis, these effects have not been specifically attributed to lupinine itself.
In other biological systems, lupinine demonstrates significant pathway perturbations. It is known to be an insect antifeedant and a growth inhibitor for certain insects, such as the grasshopper, indicating interference with essential cellular or metabolic pathways in these organisms. wikipedia.org Furthermore, its antimicrobial activity against various bacteria suggests it can disrupt critical pathways necessary for their survival. nih.gov
Receptor Binding Studies and Ligand Interactions
Receptor binding studies have been crucial in elucidating the molecular targets of this compound. As detailed in previous sections, this compound interacts with both acetylcholine receptors and the enzyme acetylcholinesterase.
The interaction with acetylcholinesterase is a well-defined ligand-enzyme interaction. The protonated amine of lupinine acts as a ligand that binds to the anionic site of the enzyme's active center. This binding is non-covalent and reversible, effectively competing with the natural substrate, acetylcholine. wikipedia.org
The binding affinities for acetylcholine receptors have been quantified, providing insight into the selectivity of this ligand. The data highlights a preferential, albeit moderate, binding to muscarinic receptors over nicotinic receptors. wikipedia.orgbund.de
| Receptor Type | IC50 Value (μM) | Reference |
|---|---|---|
| Muscarinic Acetylcholine Receptors | 190 | wikipedia.orgbund.de |
| Nicotinic Acetylcholine Receptors | >500 | wikipedia.orgbund.de |
Structure Activity Relationship Sar Studies of Quinolizidine Alkaloids
Impact of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. For quinolizidine (B1214090) alkaloids, which are characterized by multiple chiral centers, the specific stereoisomer can dramatically influence its pharmacological profile. While comprehensive comparative studies on the biological activities of all stereoisomers of Octahydro-2H-quinolizin-1-ylmethanol are not extensively documented in publicly available research, the principles of stereoselectivity in drug action are well-established.
The biological activity of chiral compounds is dictated by their interaction with chiral biological macromolecules such as enzymes and receptors. It is often the case that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. This stereoselectivity arises from the specific three-dimensional fit required for a ligand to bind effectively to its target's active site. For instance, the naturally occurring (-)-lupinine is the predominantly studied isomer, and its biological activities are often attributed to its specific stereoconfiguration. The precise impact of altering the stereocenters at C1, C9a, and the hydroxymethyl-bearing carbon on the various biological activities of lupinine (B175516) remains an area ripe for further investigation. Such studies, comparing the efficacy of (-)-lupinine, (+)-lupinine, and their diastereomers, would provide invaluable insights into the pharmacophore of this quinolizidine scaffold and guide the design of more potent and selective therapeutic agents.
Influence of Substituent Effects on Bioactivity Profiles
The modification of the core quinolizidine scaffold of this compound through the introduction of various substituents can significantly alter its physicochemical properties and, consequently, its biological activity. SAR studies in this area aim to identify which functional groups at specific positions enhance or diminish a particular therapeutic effect.
A notable example of this is the investigation into the antimicrobial and antiviral properties of newly synthesized derivatives of lupinine. In one study, the hydroxymethyl group at the C-1 position of the quinolizidine skeleton was modified by introducing 1,2,3-triazole substituents. The resulting compounds were then evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov
The parent compound, lupinine, exhibited high antibacterial activity against the Gram-negative bacterium Escherichia coli and moderate activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. The introduction of an azidomethyl group at the C-1 position maintained this activity profile. However, further substitution on the triazole ring led to varied effects. For instance, compounds with a 4-(m-tolyl) or 4-phenyl substituent on the triazole ring showed high activity against S. aureus and moderate activity against B. subtilis and E. coli. In contrast, derivatives with a 4-(4-methoxyphenyl) substituent displayed moderate activity against S. aureus and E. coli. Interestingly, the presence of a hydroxymethyl or a 2-hydroxypropan-2-yl group on the triazole ring resulted in moderate activity against both Gram-positive strains. nih.gov
| Compound | Substituent at C-1 | S. aureus Activity | B. subtilis Activity | E. coli Activity |
|---|---|---|---|---|
| Lupinine | -CH2OH | Moderate | Moderate | High |
| (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine | -CH2N3 | Moderate | Moderate | High |
| (1S,9aR)-1-[{4-(m-tolyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | -CH2-[1,2,3-triazol-4-yl-(m-tolyl)] | High | Moderate | Moderate |
| (1S,9aR)-1-[4-phenyl-1H-1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine | -CH2-[1,2,3-triazol-4-yl-phenyl] | High | Moderate | Moderate |
| (1S,9aR)-1-[{4-(4-methoxyphenyl)-1H-1,2,3-triazole-1-yl]methyl}octahydro-1H-quinolizine | -CH2-[1,2,3-triazol-4-yl-(4-methoxyphenyl)] | Moderate | - | Moderate |
| (1S,9aR)-{1-[(4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | -CH2-[1,2,3-triazol-4-yl-CH2OH] | Moderate | Moderate | Moderate |
| (1S,9aR)-1-[{4-(2-hydroxypropan-2-yl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | -CH2-[1,2,3-triazol-4-yl-C(CH3)2OH] | Moderate | Moderate | - |
Similarly, the antiviral activity of 4-substituted (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines against influenza viruses has been explored. These studies revealed that the nature of the substituent at the C-4 position of the triazole ring significantly influences the virus inhibitory activity. The presence of a methyl or methoxy (B1213986) group on the 4-aryltriazole substituent was found to be beneficial for activity against influenza A/Almaty/8/98 (H3N2) and A/Vladivostok/2/09 (H1N1) viruses. Furthermore, a methyloxy linker at the C-4 position of the triazole conferred better potency than a 4-phenyltriazolyl substituent. mdpi.com These findings underscore the importance of systematic modification of the lupinine scaffold to optimize its therapeutic potential.
Rational Design of Bioactive Quinolizidine Scaffolds
Rational drug design is a powerful strategy that utilizes the understanding of a biological target's structure and mechanism of action to design and synthesize new, more effective drugs. In the context of quinolizidine alkaloids, this approach involves the deliberate modification of the this compound scaffold to enhance its interaction with a specific biological target and improve its pharmacokinetic and pharmacodynamic properties.
A key aspect of rational design is the identification of a pharmacophore, which is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. By identifying the pharmacophore of lupinine for a particular activity, medicinal chemists can design new analogues that retain these key features while modifying other parts of the molecule to improve properties such as potency, selectivity, and metabolic stability.
For instance, if a specific hydroxyl group and the nitrogen atom of the quinolizidine ring are found to be crucial for binding to a receptor, new derivatives can be designed that maintain the spatial relationship between these two groups while introducing other functionalities to explore additional binding interactions or to block metabolic pathways. Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are often employed in this process to predict the binding affinity and activity of designed molecules before their synthesis, thereby streamlining the drug discovery process. mdpi.comnih.govresearchgate.netnih.govrsc.org The synthesis of "hybrid molecules" that combine the quinolizidine scaffold with other pharmacologically active moieties, such as the 1,2,3-triazole ring, is a practical application of rational design principles aimed at creating new chemical entities with enhanced or novel biological activities. mdpi.com
Exploration of Chemical Space for Novel Bioactive Derivatives
The concept of "chemical space" refers to the vast multidimensional space populated by all possible molecules. Exploring the chemical space around the this compound scaffold is a key strategy for discovering novel bioactive derivatives with unforeseen therapeutic applications. This exploration is often achieved through the synthesis and screening of compound libraries.
Diversity-oriented synthesis is a powerful approach used to generate collections of structurally diverse molecules from a common starting material. By applying a variety of synthetic transformations to the lupinine core, a library of analogues with a wide range of functional groups and stereochemical arrangements can be created. These libraries can then be screened against a panel of biological targets to identify "hits"—compounds that exhibit a desired biological activity.
The chemical diversity of naturally occurring quinolizidine alkaloids, which includes various structural variants and substitutions, provides a rich starting point for exploring the surrounding chemical space. nih.gov Advancements in synthetic methodologies and high-throughput screening technologies have facilitated the expansion of the chemical space related to quinolizidine alkaloids, contributing to SAR studies and structure-based drug design. This systematic exploration allows for the identification of novel bioactive scaffolds and the development of potent and selective therapeutic agents based on the versatile quinolizidine framework. The ultimate goal is to populate the vast and largely unexplored regions of chemical space with novel lupinine-based molecules, thereby increasing the probability of discovering new drugs with unique mechanisms of action.
Advanced Characterization and Computational Studies
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of Octahydro-2H-quinolizin-1-ylmethanol. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for a Lupinine (B175516) Derivative
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H-2a, 2e, 8a | 1.18–1.37 (m) |
| H-8e, 9a, 9e, 3a, 7a | 1.38–1.58 (m) |
| H-3e, 7e | 1.72–1.90 (m) |
| H-4a, 6a | 1.91–2.05 (m) |
| H-9a | 2.05–2.12 (m) |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for a Lupinine Derivative
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 | 20.5 |
| C-7, 8 | 24.7; 25.3 |
| C-2 | 26.3 |
| C-9 | 29.5 |
| C-1 | 39.1 |
| C-10 | 48.5 |
| C-4, 6 | 56.9; 57.1 |
Note: The data presented is for a derivative of lupinine and serves as an illustrative example. Actual chemical shifts for this compound may vary.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in a molecule. For quinolizidine (B1214090) alkaloids like lupinine, characteristic "Bohlmann bands" are observed in the 2850-2700 cm⁻¹ region, which are indicative of a trans-quinolizidine ring junction. researchgate.net The presence of a hydroxyl group in this compound would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of related quinolizidine alkaloids, the molecular ion peak is typically observed. The fragmentation pattern is often characterized by the cleavage of the quinolizidine ring system, providing clues about its structure. researchgate.net For example, the mass spectrum of lupanine (B156748), a related alkaloid, shows a molecular ion peak at m/z 248 and a base peak at m/z 136. researchgate.net
X-ray Crystallography of Quinolizidine Derivatives
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on derivatives of lupinine and its stereoisomer, epilupinine, have provided detailed insights into their solid-state conformations. These studies have confirmed the chair conformation of both rings in the quinolizidine system and have allowed for the comparison of geometric parameters with theoretical calculations. researchgate.netresearchgate.net The crystal structure of these derivatives reveals the bond lengths, bond angles, and torsional angles, which are essential for understanding the steric and electronic properties of the molecule.
Computational Chemistry Approaches
Computational chemistry offers a powerful suite of tools to complement experimental data and to predict molecular properties. These methods are particularly useful for studying the complex conformational landscape and electronic structure of molecules like this compound.
Molecular Modeling and Docking Studies
Molecular modeling allows for the construction and visualization of the three-dimensional structure of this compound. This is a crucial first step for further computational analysis.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on lupinine derivatives have explored their potential as acetylcholinesterase (AChE) inhibitors. wikipedia.org Docking simulations have been used to visualize the interaction between these derivatives and the active site of the AChE enzyme, providing insights into the structure-activity relationship. wikipedia.org These studies help in understanding how the quinolizidine scaffold can be modified to enhance its binding affinity to biological targets.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules. These calculations have been used to study the structural and spectroscopic properties of lupinine and epilupinine stereoisomers. researchgate.net By calculating properties such as equilibrium geometry, harmonic vibrational frequencies (correlating to IR spectra), and NMR chemical shifts, researchers can compare theoretical data with experimental results to validate the proposed structures. researchgate.net These calculations also provide information on the total electronic energy, zero-point energy, rotational constants, and dipole moments, offering a comprehensive picture of the molecule's characteristics. researchgate.net
Research Challenges and Future Perspectives in Octahydro 2h Quinolizin 1 Ylmethanol Research
Elucidation of Remaining Biosynthetic Steps
A significant challenge in the study of Octahydro-2H-quinolizin-1-ylmethanol is the incomplete understanding of its biosynthesis. The general pathway for quinolizidine (B1214090) alkaloids (QAs) begins with the amino acid L-lysine, which is decarboxylated to form cadaverine (B124047). frontiersin.orgnih.gov However, the subsequent enzymatic steps that lead to the formation of the bicyclic lupinine (B175516) skeleton of this compound are not fully elucidated. nih.govrsc.org
The biosynthesis of QAs is known to occur in the aerial green parts of plants, specifically in the chloroplasts, from where they are transported to other tissues. nih.govacs.org While the initial enzymes like lysine (B10760008) decarboxylase (LDC) and copper amine oxidase have been identified, the specific oxidases, reductases, and cyclases that orchestrate the intricate cyclization of cadaverine units into the quinolizidine ring system remain largely unknown. frontiersin.orgnih.gov Identifying these enzymes and their corresponding genes is a major hurdle. frontiersin.orgresearchgate.net
Future research will likely employ a multi-omics approach, integrating genomics, transcriptomics, and metabolomics to identify candidate genes involved in the QA biosynthetic pathway. frontiersin.org Functional characterization of these genes through techniques like virus-induced gene silencing (VIGS) and genome editing could then confirm their roles. researchgate.net A deeper understanding of the biosynthetic pathway could pave the way for biotechnological production of this compound and its derivatives in microbial systems, offering a sustainable alternative to extraction from plant sources.
| Research Challenge | Future Perspective |
|---|---|
| Identification of specific enzymes (oxidases, reductases, cyclases) involved in the formation of the bicyclic quinolizidine core. | Integration of multi-omics data (genomics, transcriptomics, metabolomics) to pinpoint candidate genes. |
| Understanding the regulation of the biosynthetic pathway at the genetic and enzymatic levels. nih.gov | Functional genomics studies (e.g., CRISPR/Cas9) to validate the function of identified genes. |
| Limited knowledge of the transport and accumulation mechanisms of quinolizidine alkaloids within the plant. nih.gov | Heterologous expression of the biosynthetic pathway in microbial hosts for sustainable production. |
Development of Greener Synthetic Routes
While synthetic routes to quinolizidine alkaloids exist, a significant future direction is the development of more environmentally friendly or "greener" synthetic methodologies for this compound. Traditional synthetic approaches often rely on harsh reagents, toxic solvents, and multiple protection/deprotection steps, leading to significant waste generation.
The principles of green chemistry, such as the use of renewable starting materials, atom economy, and catalysis, offer a roadmap for future synthetic efforts. Biocatalysis, employing isolated enzymes or whole-cell systems, could provide highly selective and environmentally benign transformations. Furthermore, the development of catalytic asymmetric methods would be crucial for the stereoselective synthesis of different isomers of this compound, which may exhibit distinct biological activities.
Identification of Novel Pharmacological Targets
Quinolizidine alkaloids as a class are known to possess a wide array of pharmacological effects, including anti-inflammatory, antiviral, antitumor, and antimicrobial properties. nih.govacs.org However, for many of these compounds, including this compound, the precise molecular targets remain elusive. This lack of target identification is a major bottleneck in understanding their mechanism of action and in their development as therapeutic agents. nih.govnih.gov
Future research must focus on employing modern target identification strategies. manchester.ac.uk These can be broadly categorized into direct and indirect approaches. Direct methods, such as affinity chromatography and chemical proteomics, involve using a modified version of the bioactive molecule to "fish out" its binding partners from a cellular lysate. frontiersin.org Indirect methods, on the other hand, rely on observing the cellular response to the compound through techniques like transcriptomics, proteomics, and metabolomics to infer potential targets. Computational methods, including molecular docking and virtual screening, can also play a crucial role in predicting potential protein targets.
| Strategy | Description | Example Application |
|---|---|---|
| Affinity Chromatography | Immobilizing a derivative of this compound on a solid support to capture its binding proteins from a cell extract. | Identification of receptor or enzyme targets. |
| Chemical Proteomics | Using chemical probes to label and identify protein targets in a complex biological sample. frontiersin.org | Mapping the target landscape of the compound. |
| Transcriptomics/Proteomics | Analyzing changes in gene or protein expression in cells treated with the compound to identify affected pathways and potential targets. | Understanding the cellular response and mechanism of action. |
| Molecular Docking | Computational simulation of the binding of this compound to the 3D structures of known proteins to predict potential interactions. | Prioritizing potential targets for experimental validation. |
Translation of Basic Research to Therapeutic Applications
The path from a promising preclinical compound to a clinically approved drug is long, arduous, and has a high rate of attrition. frontiersin.org Natural products like this compound face several challenges in this translational process. mdpi.com A key issue is the often-poor correlation between results from preclinical animal models and human clinical trials. pharmafeatures.comnih.gov Animal models may not accurately recapitulate the complexity of human diseases, leading to failures in efficacy or unexpected toxicity in humans. frontiersin.org
Future strategies to bridge this "translational gap" include the use of more predictive preclinical models, such as humanized animal models or organ-on-a-chip technologies. pharmafeatures.com The early identification and use of biomarkers to monitor the biological effects of this compound in both preclinical and clinical studies will be critical for making informed decisions about its development. Furthermore, a deeper understanding of the compound's pharmacokinetic and pharmacodynamic properties is essential for designing effective and safe clinical trials.
Expanding the Scope of Analog Synthesis and Bioactivity Screening
The natural scaffold of this compound provides an excellent starting point for the synthesis of a diverse library of analogs with potentially improved potency, selectivity, and pharmacokinetic properties. nih.gov A significant research challenge is to systematically explore the structure-activity relationships (SAR) of this compound class. researchgate.net
Future efforts will focus on the parallel synthesis of focused libraries of this compound derivatives with modifications at various positions of the quinolizidine ring. These libraries can then be subjected to high-throughput screening against a wide range of biological targets and disease models. nih.gov This approach will not only help in identifying lead compounds for specific therapeutic indications but also contribute to a deeper understanding of the chemical features required for biological activity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Octahydro-2H-quinolizin-1-ylmethanol, and how do reaction conditions influence yield?
- Methodology : A validated approach involves reducing ethyl (1R*,9aS*)-octahydro-2H-quinolizine-1-carboxylate with lithium aluminum hydride (LiAlH4) in dry diethyl ether at 0°C. Reaction progress is monitored via TLC, and the product is isolated by filtration through Celite . Yield optimization requires strict anhydrous conditions and stoichiometric control of LiAlH4 (1.2 equivalents).
Q. How should researchers handle and store this compound to ensure safety and stability?
- Protocol :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or dermal exposure. Avoid aerosol formation .
- Storage : Maintain at 2–8°C in a sealed, moisture-free container. Stability is confirmed under these conditions for ≥12 months .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 1.14–3.31 ppm in CDCl3) confirm stereochemistry and functional groups .
- Mass Spectrometry : ESI-MS (m/z 170.27 [M+H]<sup>+</sup>) verifies molecular weight (169.26 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How does the compound’s stability vary under non-standard experimental conditions (e.g., elevated temperatures or acidic/basic environments)?
- Experimental Design :
- Conduct accelerated stability studies at 25°C, 40°C, and 60°C under controlled humidity. Monitor degradation via HPLC and identify byproducts using LC-MS.
- Acid/Base Stress Testing: Expose to 0.1M HCl and NaOH at 25°C for 24 hours. Neutralize and analyze for structural changes .
Q. What mechanistic insights explain the stereoselectivity of LiAlH4 reduction in synthesizing (±)-epilupinine?
- Mechanistic Analysis : LiAlH4 preferentially reduces the ester carbonyl group via a six-membered cyclic transition state, retaining the quinolizidine ring’s stereochemistry. Computational modeling (DFT) supports this pathway .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Data Reconciliation Strategy :
- Compare GHS classifications across sources: Acute oral toxicity (Category 4, LD50 = 300–2000 mg/kg) vs. dermal irritation (Category 2). Validate via in vitro assays (e.g., OECD TG 439 for skin corrosion) .
- Cross-reference ecotoxicity data gaps (e.g., biodegradability, bioaccumulation) with predictive models like EPI Suite .
Q. What advanced analytical methods are needed to detect trace impurities in synthesized batches?
- Quality Control Protocol :
- GC-MS : Detect volatile impurities (e.g., residual solvents) with detection limits ≤10 ppm.
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Q. How can structural modifications (e.g., introducing alkyl or aryl substituents) alter the compound’s pharmacological activity?
- Synthetic Strategy :
- Ethylation : React with ethyl iodide under basic conditions to introduce an ethyl group at the quinolizidine nitrogen. Monitor regioselectivity via <sup>1</sup>H NMR .
- Biological Testing : Evaluate modified derivatives in receptor-binding assays (e.g., acetylcholine receptors) to correlate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
